molecular formula C8H12N2 B107213 2,3-二乙基吡嗪 CAS No. 15707-24-1

2,3-二乙基吡嗪

货号 B107213
CAS 编号: 15707-24-1
分子量: 136.19 g/mol
InChI 键: GZXXANJCCWGCSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3-Diethylpyrazine is a member of pyrazines . It is naturally present in tobacco and has been added to tobacco as flavor ingredients . It has also been identified as one of the volatile flavor constituents in roasted coffee beans .


Molecular Structure Analysis

The molecular formula of 2,3-Diethylpyrazine is C8H12N2 . It is a monocyclic aromatic ring with two nitrogen atoms in para position .


Physical And Chemical Properties Analysis

2,3-Diethylpyrazine has a density of 1.0±0.1 g/cm3, a boiling point of 183.8±35.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.3±3.0 kJ/mol and a flash point of 70.6±0.0 °C .

科学研究应用

Food Flavoring and Aroma Enhancement

2,3-Diethylpyrazine: is known for its nutty and roasted flavor characteristics. It’s widely used in the food industry to enhance the aroma profile of products. For instance, it has been identified as a key component in the flavor of soy sauce aroma type Baijiu , a traditional Chinese liquor. Its presence at sub-threshold levels significantly correlates with the roasted aroma, contributing to the complexity and depth of the beverage’s flavor.

Pharmaceutical Research

In medicinal chemistry, pyrazine derivatives, including 2,3-Diethylpyrazine , are explored for their potential biological activities. They are part of nitrogen-containing heterocycles employed in drug production due to their bioactive properties. These compounds have shown a range of activities, such as antimicrobial , anti-inflammatory , antiviral , and antitumor effects .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating more complex molecules. It’s involved in various synthetic routes, including cyclization and ring annulation , which are crucial for developing new chemical entities with potential applications in drug discovery and material science .

Sensory Science

In sensory science, 2,3-Diethylpyrazine is used to study the perception of flavors and aromas. It’s part of research that investigates the synergistic effects of different aroma compounds and how they influence the overall sensory experience .

Tobacco Industry

This pyrazine is naturally present in tobacco and is sometimes added to tobacco products as a flavor ingredient. The interaction of 2,3-Diethylpyrazine with other compounds like propyl gallate has been studied to understand its role in the flavor profile of tobacco .

Coffee and Baked Goods Flavor Research

2,3-Diethylpyrazine: has been identified as one of the volatile flavor constituents in roasted coffee beans , roasted sesame seeds , and baked potatoes . Its role in contributing to the characteristic flavors of these foods is an area of ongoing research .

安全和危害

2,3-Diethylpyrazine is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing its vapor or mist, and to ensure adequate ventilation . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

作用机制

Target of Action

2,3-Diethylpyrazine is a flavor compound that is naturally present in various food items such as roasted coffee beans, roasted sesame seeds, and baked potatoes . It interacts with our olfactory receptors, contributing to the unique flavors of these foods .

Mode of Action

As a volatile flavor compound, 2,3-Diethylpyrazine evaporates easily and interacts with the olfactory receptors in our nose. This interaction triggers a signal transduction pathway that leads to the perception of its characteristic flavor .

Biochemical Pathways

It’s known that the perception of flavor involves a complex network of biochemical reactions in our olfactory system . The compound’s interaction with olfactory receptors triggers a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain and interpreted as specific flavors .

Pharmacokinetics

It’s known that many flavor compounds are rapidly metabolized and excreted from the body .

Result of Action

The primary result of 2,3-Diethylpyrazine’s action is the perception of flavor. By interacting with olfactory receptors, it contributes to the unique flavors of certain foods . This enhances our sensory experience of these foods and can influence our dietary choices .

Action Environment

The action of 2,3-Diethylpyrazine can be influenced by various environmental factors. For example, the compound’s volatility and thus its ability to interact with olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other flavor compounds can modulate the perception of 2,3-Diethylpyrazine’s flavor through synergistic or antagonistic effects .

属性

IUPAC Name

2,3-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047101
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with an earthy, nutty, baked potato odour
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.976
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Diethylpyrazine

CAS RN

15707-24-1
Record name 2,3-Diethylpyrazine
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Record name 2,3-Diethylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-
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Record name 2,3-Diethylpyrazine
Source EPA DSSTox
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Record name 2,3-diethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.167
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Record name 2,3-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD31A42VY0
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Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,3-Diethylpyrazine in food science?

A: 2,3-Diethylpyrazine is a significant aroma compound found in various foods, particularly those subjected to heat treatment like roasting or extrusion cooking. It contributes a characteristic roasted aroma, often described as nutty or earthy. In extruded potato snacks, for example, 2,3-Diethylpyrazine, along with other compounds like methional and benzenemethanethiol, plays a key role in shaping the overall aroma profile. []

Q2: Can the concentration of 2,3-Diethylpyrazine in food impact sensory perception?

A: Yes, research suggests that even at sub-threshold concentrations, where 2,3-Diethylpyrazine might not be directly perceivable, it can significantly influence the perception of other aroma compounds. In soy sauce aroma-type Baijiu, the presence of sub-threshold 2,3-Diethylpyrazine, alongside other pyrazines, was found to enhance the perception of roasted aromas, indicating a synergistic effect on sensory perception. []

Q3: How is 2,3-Diethylpyrazine quantified in complex mixtures like food and beverages?

A: Advanced analytical techniques are employed to quantify 2,3-Diethylpyrazine in complex matrices. One such method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC–MS/MS), which offers high sensitivity and selectivity, enabling accurate determination of 2,3-Diethylpyrazine levels in samples like soy sauce aroma-type Baijiu. []

Q4: Beyond food, are there other areas where 2,3-Diethylpyrazine exhibits potential?

A: Research indicates potential applications of 2,3-Diethylpyrazine beyond the realm of food science. A study investigating the ovarian microbiome of mice found that Bacillus velezensis OM03, a bacterial isolate, produced 2,3-Diethylpyrazine alongside other bioactive compounds. This bacterial extract displayed promising antibacterial, antioxidant, and anticancer properties in in vitro studies. []

Q5: What is known about the safety of 2,3-Diethylpyrazine for use in animal feed?

A: The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed the safety of 2,3-Diethylpyrazine. They concluded that it is safe for use in animal feed at a maximum dose level of 0.5 mg/kg complete feed for various species, including cattle, salmonids, and non-food-producing animals. The panel also determined that there are no safety concerns for consumers from the use of 2,3-Diethylpyrazine in feed at the proposed levels. []

Q6: Are there any potential environmental concerns associated with 2,3-Diethylpyrazine?

A: While specific data on the environmental impact of 2,3-Diethylpyrazine is limited within the provided research, its use in animal feed raises considerations regarding potential release into the environment. Further research on its ecotoxicological effects and potential mitigation strategies, such as biodegradation or alternative compounds, is crucial to ensure responsible and sustainable use. []

Q7: How does the molecular structure of 2,3-Diethylpyrazine influence its properties?

A: The presence of the pyrazine ring, with its specific electronic configuration, likely plays a crucial role in the aroma profile and potential bioactivity of 2,3-Diethylpyrazine. Additionally, the two ethyl substituents at positions 2 and 3 on the pyrazine ring contribute to its specific physicochemical properties, influencing its volatility, solubility, and interactions with biological systems. Further research exploring structure-activity relationships could provide valuable insights into optimizing its properties for specific applications. [, ]

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